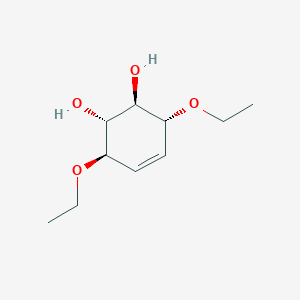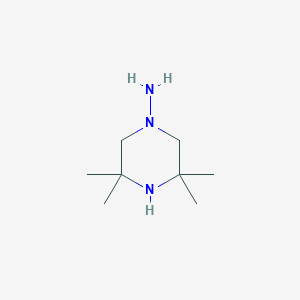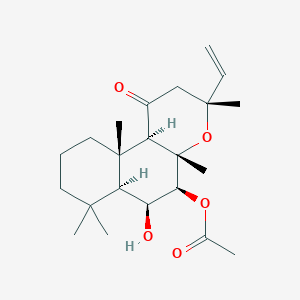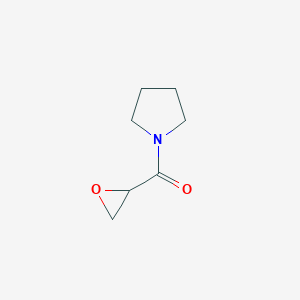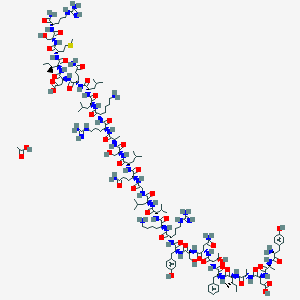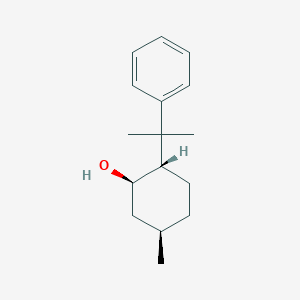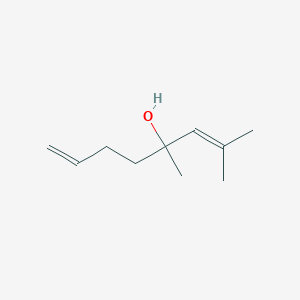
2,4-Dimethylocta-2,7-dien-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethylocta-2,7-dien-4-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is also known as geranylacetone and is a terpenoid, which is a class of organic compounds that are commonly found in plants.
Applications De Recherche Scientifique
2,4-Dimethylocta-2,7-dien-4-ol has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-tumor properties. It has also been shown to have a positive effect on the nervous system, making it a potential candidate for the treatment of neurological disorders. In agriculture, 2,4-Dimethylocta-2,7-dien-4-ol has been shown to have insecticidal properties, making it a potential candidate for the development of new insecticides. In industry, this compound can be used as a flavoring agent in the food industry.
Mécanisme D'action
The mechanism of action of 2,4-Dimethylocta-2,7-dien-4-ol is not fully understood. However, studies have shown that this compound can modulate the expression of various genes, including those involved in inflammation and tumor growth. It has also been shown to interact with various receptors in the nervous system, leading to its positive effects on neurological disorders.
Effets Biochimiques Et Physiologiques
2,4-Dimethylocta-2,7-dien-4-ol has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can improve cognitive function and reduce the symptoms of neurological disorders. It has also been shown to have insecticidal properties, making it a potential candidate for the development of new insecticides.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,4-Dimethylocta-2,7-dien-4-ol is its ease of synthesis using readily available reagents. This makes it a cost-effective compound for use in lab experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for research on 2,4-Dimethylocta-2,7-dien-4-ol. One potential area of research is the development of new anti-inflammatory and anti-tumor drugs based on this compound. Another area of research is the development of new insecticides based on the insecticidal properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders.
Conclusion
In conclusion, 2,4-Dimethylocta-2,7-dien-4-ol is a chemical compound with potential applications in various fields, including medicine, agriculture, and industry. The synthesis of this compound is relatively simple, and it has been shown to exhibit anti-inflammatory, anti-tumor, and insecticidal properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2,4-Dimethylocta-2,7-dien-4-ol can be achieved through various methods, including the reduction of geranylacetone oxide, which is a precursor of geranylacetone. Another method involves the reaction of geranyl chloride with sodium borohydride, which results in the formation of 2,4-Dimethylocta-2,7-dien-4-ol. The synthesis of this compound is relatively simple and can be achieved using readily available reagents.
Propriétés
Numéro CAS |
120792-35-0 |
|---|---|
Nom du produit |
2,4-Dimethylocta-2,7-dien-4-ol |
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
2,4-dimethylocta-2,7-dien-4-ol |
InChI |
InChI=1S/C10H18O/c1-5-6-7-10(4,11)8-9(2)3/h5,8,11H,1,6-7H2,2-4H3 |
Clé InChI |
FWFWNMAYCZXPKP-UHFFFAOYSA-N |
SMILES |
CC(=CC(C)(CCC=C)O)C |
SMILES canonique |
CC(=CC(C)(CCC=C)O)C |
Synonymes |
2,7-Octadien-4-ol, 2,4-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



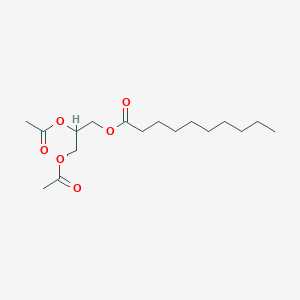
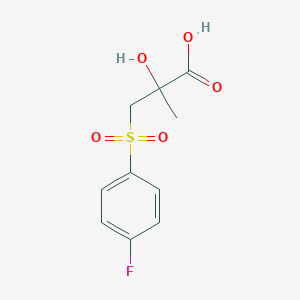


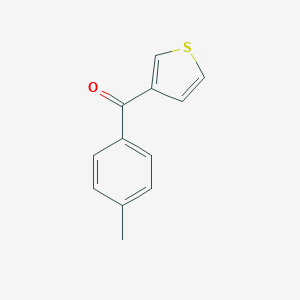
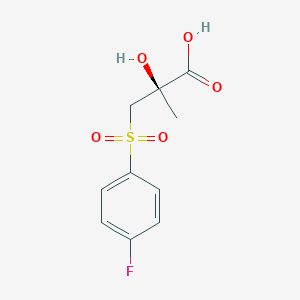
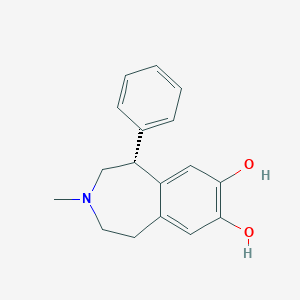
![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile](/img/structure/B56869.png)
